Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
(e)-crotonaldehyde is a water-white to straw-colored liquid with a pungent, suffocating odor. Used as a chemical intermediate in a variety of industrial processes (surfactants, textiles, paper, fuels, insecticides, leather tanning, etc.). Used in chemical warfare. (EPA, 1998)
Crotonaldehyde is an enal consisting of propene having a formyl group at the 1-position.
Crotonaldehyde is a natural product found in Artemisia judaica, Zanthoxylum schinifolium, and Nicotiana tabacum with data available.
Crotonaldehyde is an unsaturated aldehyde with commercial applications, including the manufacture of sorbic acid, that is also found in tobacco smoke, gasoline and diesel engine exhausts, and smoke from wood burning. Airborne exposure to this chemical can cause eyes, nose, throat, and lung irritation.
C4H6O
CH3CH=CHCHO
Crotonaldehyde
CAS No.: 123-73-9
Cat. No.: VC21033859
Molecular Formula: C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight: 70.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123-73-9 |
---|---|
Molecular Formula | C4H6O C4H6O CH3CH=CHCHO |
Molecular Weight | 70.09 g/mol |
IUPAC Name | (E)-but-2-enal |
Standard InChI | InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+ |
Standard InChI Key | MLUCVPSAIODCQM-NSCUHMNNSA-N |
Isomeric SMILES | C/C=C/C=O |
Impurities | 2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% |
SMILES | CC=CC=O |
Canonical SMILES | CC=CC=O |
Boiling Point | 219 °F at 760 mmHg (EPA, 1998) 219.2 °F at 760 mmHg (EPA, 1998) 102.2 °C 104.00 °C. @ 760.00 mm Hg 104 °C 219 °F |
Colorform | Water-white, mobile liquid Water-white to straw-colored liquid Water-white liquid. [Note: Turns pale-yellow on contact with air.] Liquid |
Flash Point | 55 °F (EPA, 1998) 55.4 °F (EPA, 1998) The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C 13 °C (55 °F) Closed cup 9 °C (48 °F) - closed cup 13 °C c.c. 55 °F 45 °F |
Melting Point | -105 °F (EPA, 1998) -101 °F (EPA, 1998) -69 °C -76.6 °C -76.5 °C (trans), -69 °C (cis) -101 °F |
Chemical Identity and Structure
Crotonaldehyde (2-butenal) is an unsaturated aldehyde with the molecular formula C4H6O. It is typically found as a mixture of isomers, with the trans isomer (E-isomer) being more prevalent than the cis form (Z-isomer) . The compound features a conjugated system with an aldehyde group and a carbon-carbon double bond, giving it distinctive reactivity patterns essential for its role as a chemical intermediate.
Nomenclature and Identification
Parameter | Information |
---|---|
IUPAC Name | 2-Butenal |
Common Name | Crotonaldehyde |
CAS Registry Numbers | 4170-30-3 (mixture) |
123-73-9 (trans/E-isomer) | |
15798-64-8 (cis/Z-isomer) | |
Synonyms | Crotonic aldehyde, β-methylacrolein, propylene aldehyde |
Chemical Structure | CH3CH=CHCHO |
Molecular Weight | 70.09 g/mol |
The compound's structure consists of a methyl group attached to a carbon-carbon double bond which is conjugated with an aldehyde functional group . This structural arrangement contributes significantly to its chemical reactivity.
Physical and Chemical Properties
Crotonaldehyde possesses distinctive physical and chemical characteristics that determine its handling requirements and applications.
Physical Properties
Property | Value |
---|---|
Physical State | Colorless to pale-yellow liquid |
Odor | Pungent, suffocating |
Boiling Point | 104°C (literature value) |
Melting Point | -76°C (literature value) |
Density | 0.853 g/mL at 20°C |
Vapor Pressure | 30 mm Hg at 25°C |
Vapor Density | 2.41 (air = 1) |
Flash Point | 13°C (55°F) |
Flammable Range | 2.1% to 15.5% (concentration in air) |
Water Solubility | 181 g/L at 20°C |
Refractive Index | n20D not specified |
This water-white liquid turns pale yellow upon contact with air due to oxidation processes . It is moderately soluble in water but miscible with most organic solvents, making it versatile for various chemical applications .
Chemical Reactivity
Crotonaldehyde demonstrates significant chemical reactivity due to its structural features:
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It readily forms an azeotrope with water (containing 25% water) at normal atmospheric pressure .
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It undergoes oxidation in air to form peroxides and eventually crotonic acid .
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The compound polymerizes rapidly in the presence of mineral acids or at high temperatures .
-
It functions as a prochiral dienophile and a Michael acceptor in organic syntheses .
-
Crotonaldehyde reacts vigorously with strong oxidizing agents, caustics, ammonia, organic amines, and mineral acids .
This multifunctional reactivity profile makes crotonaldehyde particularly valuable in organic synthesis applications.
Production Methods
Traditional Production Process
The primary industrial method for crotonaldehyde production is the aldol condensation of acetaldehyde followed by dehydration:
2 CH3CHO → CH3CH=CHCHO + H2O
This process traditionally employs either:
-
Sodium hydroxide solution followed by acetic acid catalysis
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Anion exchange resin catalysis to form butanol aldehyde, which is subsequently heated in dilute acid for condensation and dehydration
The reaction typically operates at elevated temperatures with careful control of pH and reaction conditions to optimize yield and selectivity.
Modern Production Innovations
Recent advancements in crotonaldehyde production include:
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The development of Zr-β zeolite catalysts for acetaldehyde gas-solid reaction, offering 94% selectivity and improved stability compared to traditional methods .
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A technological process with three key sections:
The newer zeolite-catalyzed process achieves 99.92 wt% purity with water content below 10 ppm, significantly exceeding standard requirements (99.5% purity, 2000 ppm water) . Importantly, this process eliminates the salinity wastewater and equipment corrosion issues associated with traditional sodium hydroxide/acetic acid catalysis .
Industrial Applications and Uses
Crotonaldehyde serves numerous important functions across multiple industries:
Primary Industrial Applications
Specialized Applications
Crotonaldehyde also finds use in:
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Leather tanning processes
-
Rubber accelerator preparations
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Alcohol denaturing agents
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Stabilizers for tetraethyl-lead
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Pyrimidine derivative formation for controlled-release fertilizers
The compound's dual reactivity (aldehyde function and conjugated double bond) makes it particularly valuable in diverse chemical processes and reactions .
Exposure Parameter | Effect/Value |
---|---|
TLV-TWA | 6 mg/m³ (2 ppm) (ACGIH) |
IDLH | 400 ppm (NIOSH) |
Human Irritation Threshold | 4.1 ppm (15 min) - Highly irritating to nose and respiratory tract |
Acute Human Response | 45 ppm - Very disagreeable, rapid conjunctival irritation |
Skin Contact | Causes severe irritation and potential burns |
Eye Contact | Potent lachrymator causing severe eye irritation and damage |
Sensitization Potential | May cause allergic skin reactions upon repeated exposure |
Crotonaldehyde is a potent irritant to the respiratory system, eyes, and skin. Human exposure studies demonstrate that even brief exposure to low concentrations (4.1 ppm for 15 minutes) causes significant irritation to the nose and upper respiratory tract, with lachrymation occurring after just 30 seconds .
Animal Toxicity Data
Studies in laboratory animals have revealed important toxicological findings:
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The concentration reducing respiratory rate by 50% was reported as 3.5 ppm in mice and 23.2 ppm in rats .
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Gavage administration to rats and mice at doses ≥10 mg/kg bw/day caused dose-related forestomach lesions including hyperplasia, inflammation, and necrosis .
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Intraperitoneal injection of 31.5 mg/kg bw in rats decreased cytochrome P450 levels and impaired enzymatic activities .
-
Animal studies demonstrated crotonaldehyde's potential to inhibit chemotaxis and disrupt immune cell function .
Environmental Impact
Aquatic Toxicity
Crotonaldehyde demonstrates significant toxicity to aquatic organisms:
Organism | Toxicity Parameter | Value |
---|---|---|
Rainbow trout | LC50 (96h) | 0.65 mg/L |
Water flea (Daphnia magna) | EC50 (48h) | 2 mg/L |
Algae | IC50 (72h) | 0.88 mg/L |
Bacteria | EC10 (72h) | 14 mg/L |
These data indicate high toxicity to fish and moderate toxicity to other aquatic organisms .
Environmental Occurrence and Fate
Crotonaldehyde is found in:
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Vehicle exhaust (jet, gasoline, and diesel engines)
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Tobacco smoke
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Combustion products from polymers and wood
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Natural sources including fruits, vegetables, bread, cheese, and alcoholic beverages
The compound's high water solubility and moderate vapor pressure suggest it will primarily partition into water when released into the environment.
Market Analysis and Economic Significance
The global crotonaldehyde market demonstrates steady growth, driven by expanding applications in chemical synthesis and food preservation:
Year | Market Value (US $ Million) |
---|---|
2021 | 252.67 |
2029 (Projected) | 355.49 |
CAGR (2021-2029) | 4.36% |
This growth trajectory is primarily attributed to increasing demand for crotonaldehyde in chemical intermediate applications, particularly for sorbic acid production . The market expansion also reflects growing utilization in pharmaceutical synthesis and other specialized chemical applications.
Recent Research and Development Trends
Recent research has focused on improving crotonaldehyde production efficiency and developing new applications:
-
Continuous flow synthesis of crotonic acid from crotonaldehyde with air has been developed, offering higher yields (>91%) and shorter residence times compared to batch processes .
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The Zr-β zeolite catalytic process represents a significant advancement, eliminating wastewater issues while improving product purity .
-
Heat exchange network optimization using pinch point analysis has reduced energy requirements to 2.25 Gcal per ton of crotonaldehyde product .
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Research into crotonaldehyde's role in biochemical processes continues, with studies noting protein-bound trans-crotonaldehyde levels are significantly higher in Alzheimer's disease patients compared to age-matched controls .
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